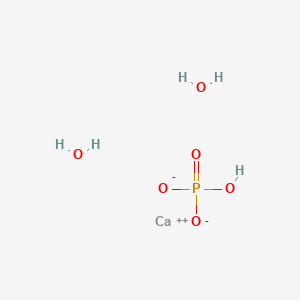

Calcium hydrogen phosphate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium hydrogenphosphate dihydrate is a calcium salt and a hydrate.

Mecanismo De Acción

Target of Action

Calcium hydrogenphosphate dihydrate, also known as Dicalcium phosphate dihydrate, primarily targets the stomach and teeth . In the stomach, it reacts with acid to raise the pH . In toothpaste, it provides a source of calcium and phosphate ions to support remineralization of the teeth . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .

Mode of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density . The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol . Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption .

Pharmacokinetics

It is known that the stability of the compound is directly related to storage conditions . Improper temperature conditions may affect its efficacy, safety, and shelf life .

Result of Action

The result of the action of calcium hydrogenphosphate dihydrate is the neutralization of stomach acid, which can help alleviate symptoms of heartburn or indigestion . In toothpaste, it helps support the remineralization of teeth, which can contribute to dental health . As a supplement, it supports bone homeostasis, contributing to bone health .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Excipient in Drug Formulations

DCPD is widely used as an excipient in the pharmaceutical industry. It serves as a diluent in tablet formulations, enhancing the bulk of tablets for easier handling and swallowing. Its non-hygroscopic nature makes it suitable for sugar-coated tablets and powdered medicines, contributing to improved flowability and compression performance .

Calcium and Phosphate Supplement

As a source of calcium and phosphate, DCPD is utilized in dietary supplements. It plays a crucial role in bone health by providing essential minerals necessary for bone homeostasis. Additionally, it is incorporated into antacids and oral care products like toothpaste to support dental remineralization .

Food Industry

Food Additive

DCPD is recognized as a safe food additive (GRAS) and is commonly found in breakfast cereals, enriched flour, and dog treats. It enhances the nutritional profile of these products by providing calcium and phosphorus, vital for growth and maintenance of healthy bones .

Leavening Agent

In baking, DCPD functions as a leavening agent in self-rising flour and cake mixes. It reacts with acids to produce carbon dioxide, which helps dough rise during baking .

Agricultural Uses

Animal Feed Supplement

DCPD is included in animal feeds as a source of calcium and phosphorus. It supports the nutritional needs of livestock, promoting growth and bone development .

Materials Science

Mineral Fire Retardant

Recent studies have evaluated DCPD's potential as a mineral fire retardant in composite materials such as melamine-urea-formaldehyde (MUF) resins. The incorporation of DCPD enhances the fire resistance properties of these materials without compromising their mechanical strength .

Phosphate Release Control

Research has demonstrated that DCPD can be used to control phosphate release in wastewater treatment processes, particularly for fluoride removal. This application highlights its environmental significance in managing nutrient levels in water systems .

Dental Applications

Toothpaste Ingredient

In oral care products, DCPD acts as a polishing agent and tartar control agent. Its ability to provide calcium ions aids in the remineralization of enamel, thereby improving dental health .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Excipient in tablets | Enhances bulk; non-hygroscopic |

| Calcium/phosphate supplement | Supports bone health | |

| Food Industry | Food additive | Provides essential minerals |

| Leavening agent | Aids dough rising | |

| Agriculture | Animal feed supplement | Promotes growth in livestock |

| Materials Science | Mineral fire retardant | Enhances fire resistance |

| Phosphate release control | Environmental management | |

| Dental Applications | Toothpaste ingredient | Aids enamel remineralization |

Case Studies

- Pharmaceutical Formulations : A study demonstrated that the inclusion of DCPD improved the stability and dissolution profile of certain medications compared to formulations without it.

- Environmental Management : Research showed that using DCPD effectively reduced fluoride concentrations in wastewater through controlled phosphate release mechanisms.

- Baking Industry Innovations : The application of DCPD as a leavening agent was linked to improved texture and volume in baked goods, offering manufacturers a reliable ingredient for consistent product quality.

Propiedades

Número CAS |

7789-77-7 |

|---|---|

Fórmula molecular |

CaH5O5P |

Peso molecular |

156.09 g/mol |

Nombre IUPAC |

calcium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clave InChI |

SNEQGKNGRFIHGW-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] |

SMILES canónico |

O.OP(=O)(O)O.[Ca] |

Key on ui other cas no. |

14567-92-1 7789-77-7 |

Pictogramas |

Irritant |

Sinónimos |

ushite calcium monohydrogen phosphate dihydrate calcium phosphate, dibasic calcium phosphate, dibasic, dihydrate calcium phosphate, dihydrate (1:1) dibasic calcium phosphate dihydrate dicalcium phosphate dicalcium phosphate anhydrous dicalcium phosphate dihydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium hydrogen phosphate dihydrate?

A1: The molecular formula of this compound is CaHPO4·2H2O. Its molecular weight is 172.09 g/mol.

Q2: What spectroscopic data is available for CHPD?

A2: Fourier Transform Infrared Spectroscopy (FTIR) and Fourier Transform Raman Spectroscopy are commonly employed to analyze CHPD. [] Characteristic peaks in FTIR and Raman spectra help identify the functional groups and confirm the presence of CHPD. For instance, P-O-P asymmetric stretchings are observed in both FTIR and Raman spectra. []

Q3: How does the stability of this compound vary under different conditions?

A3: The stability of CHPD is influenced by factors like temperature, pH, and the presence of additives. For example, thermal analysis reveals that CHPD undergoes multi-step dehydration at elevated temperatures, ultimately transforming into γ-calcium pyrophosphate (γ-CPP). [] The presence of certain anionic surfactants can also lead to phase changes, forming a mixture of CHPD and octacalcium phosphate. []

Q4: What are some applications of CHPD that leverage its material properties?

A4: CHPD's biocompatibility and resorbability make it suitable for applications in biomaterials and medicine. It serves as a precursor to hydroxyapatite, the mineral phase of bone. [] Research explores its use as a fire retardant in melamine-urea-formaldehyde-bonded wood composites. [] It is also a component in some dental hygiene agents due to its ability to adsorb substances like albumin, dextran, and lipids. []

Q5: How does this compound interact with biological systems?

A5: CHPD is often studied in the context of biomineralization, particularly in the formation of urinary stones. [, , , , , , , , ] It is a stable form of calcium phosphate found in urinary calculi. Researchers investigate its interactions with various substances, including plant extracts, to understand and potentially inhibit its crystallization process. [, , , , , ]

Q6: Can you elaborate on the role of CHPD in the formation of urinary stones?

A6: CHPD, also known as brushite in this context, is commonly found in urinary stones. [, , , , , , , , ] Its formation is influenced by factors such as urine pH, concentration of calcium and phosphate ions, and the presence of promoters or inhibitors. Researchers investigate CHPD crystal growth in vitro using techniques like single diffusion gel growth to understand the mechanisms of stone formation and explore potential inhibitors. [, , , , , , ]

Q7: How is CHPD used in the development of biomaterials?

A7: CHPD is a precursor material for hydroxyapatite, the mineral phase of bone, and exhibits high biocompatibility and resorbability. [] This makes it a valuable material in the development of bone replacement materials. For example, it is used as a precursor in the fabrication of carbonate apatite blocks, a type of bone replacement used to repair defects. []

Q8: What factors influence the dissolution and solubility of CHPD?

A8: The dissolution rate and solubility of CHPD are influenced by factors such as pH, temperature, and the presence of other ions or compounds in the surrounding media. [, ] For example, CHPD's solubility is higher in acidic environments.

Q9: How do dissolution and solubility affect the bioavailability of CHPD?

A9: Dissolution is a critical factor affecting the bioavailability of CHPD, particularly in oral drug delivery. Faster dissolution typically leads to quicker absorption and potentially higher bioavailability. []

Q10: What are some alternatives to CHPD in its different applications?

A10: Alternatives to CHPD depend on the specific application. In drug formulations, other fillers like lactose, mannitol, microcrystalline cellulose, and hydroxyapatite can be considered. [, , ] For bone replacement materials, other calcium phosphate ceramics and polymers are potential alternatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.